molecular formula C17H14F3N3 B2627891 4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 242797-23-5

4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B2627891
M. Wt: 317.315
InChI Key: MQSVELGCRZRYNB-UHFFFAOYSA-N
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Description

The compound “4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the trifluoromethyl group and the methylphenyl group suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the trifluoromethyl group and the methylphenyl group attached at the 1 and 4 positions, respectively. The presence of these groups would likely influence the electronic properties of the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Research has demonstrated the utility of pyrazole derivatives in synthesizing a wide array of complex organic molecules. For instance, a study by Xu Li-feng (2011) highlights the synthesis and characterization of 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives, which exhibit significant biological activities, underscoring the importance of pyrazole derivatives in medicinal chemistry (Xu Li-feng, 2011). Another study by Yiming Ren et al. (2015) reported on a green synthesis approach for 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using a PEG1000-based dicationic acidic ionic liquid as a catalyst, showcasing the compound's role in facilitating environmentally friendly chemical reactions (Ren et al., 2015).

Materials Science

In materials science, the structural characteristics of pyrazole derivatives play a crucial role. For example, a study on the crystal structure of pyrazole derivatives by V. Kettmann and J. Svetlik (2003) revealed how these compounds form complex molecular architectures, which could be of interest in the development of new materials with specific properties (Kettmann & Svetlik, 2003).

Potential Biomedical Applications

The compound and its derivatives have shown potential in biomedical applications, particularly as anticancer agents. K. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated them for anticancer activity against several cancer cell lines, revealing some compounds with promising bioactivity (Chavva et al., 2013). This suggests the potential of pyrazole derivatives in the development of new therapeutic agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activities of this compound .

properties

IUPAC Name

4-(4-methylphenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3/c1-11-5-7-12(8-6-11)15-10-22-23(16(15)21)14-4-2-3-13(9-14)17(18,19)20/h2-10H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSVELGCRZRYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

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